

6-Methylquinoxaline CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methylquinoxaline**

Cat. No.: **B1581460**

[Get Quote](#)

An In-Depth Technical Guide to **6-Methylquinoxaline** for Researchers and Drug Development Professionals

Introduction

6-Methylquinoxaline (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold, which consists of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.^{[1][2]} As a methylated derivative, **6-Methylquinoxaline** serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.^[3] This guide provides a comprehensive overview of **6-Methylquinoxaline**, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Chemical Identifiers

Identifier	Value
CAS Number	6344-72-5 ^[4]
Molecular Formula	C ₉ H ₈ N ₂ ^[4]
Molecular Weight	144.17 g/mol ^[4]
IUPAC Name	6-methylquinoxaline ^[4]
Synonyms	Quinoxaline, 6-methyl-[4]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of **6-Methylquinoxaline** is fundamental for its application in research and synthesis.

Property	Value	Source
Melting Point	218.5°C	ChemicalBook
Boiling Point	244-245°C	ChemicalBook
Appearance	Light yellow to brown liquid	ChemicalBook
Solubility	Soluble in alcohol	FlavScents
¹ H NMR	See spectrum details below	ChemicalBook
¹³ C NMR	See spectrum details below	PubChem
IR Spectrum	See spectrum details below	PubChem

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **6-Methylquinoxaline** provides characteristic signals corresponding to the protons in its structure. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons will exhibit a singlet in the upfield region (around δ 2.5 ppm).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule, with the aromatic carbons resonating at lower field strengths compared to the methyl carbon.[4]

IR (Infrared) Spectroscopy: The IR spectrum of **6-Methylquinoxaline** will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.[4]

Synthesis of 6-Methylquinoxaline

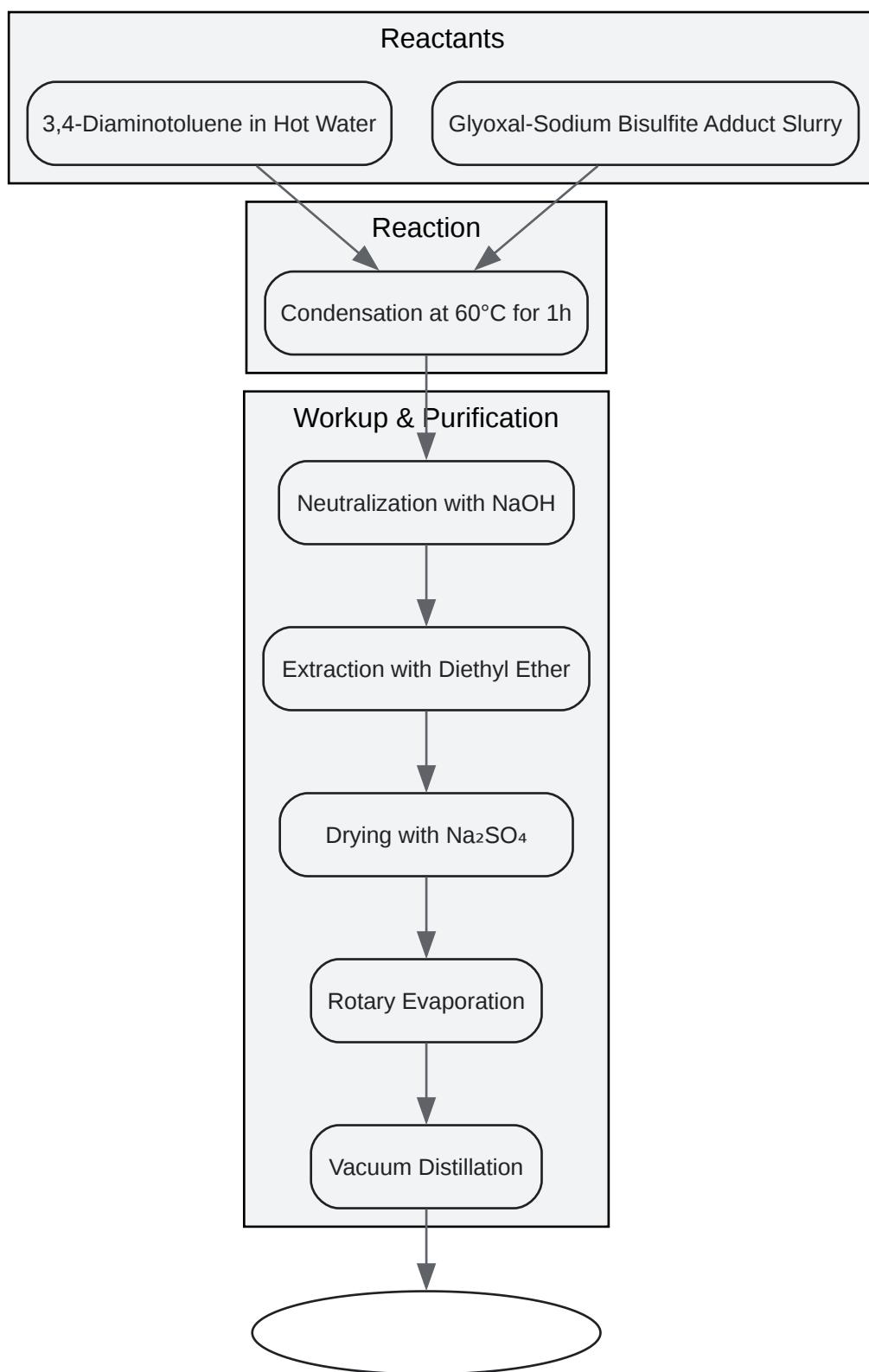
The most common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6]

For **6-Methylquinoxaline**, this involves the reaction of 3,4-diaminotoluene with a glyoxal derivative.

Experimental Protocol: Synthesis from 3,4-Diaminotoluene

This protocol is adapted from a method described by ChemicalBook.[\[7\]](#)

Materials:


- 3,4-Diaminotoluene
- Glyoxal-sodium bisulfite adduct
- 5 M Sodium hydroxide (NaOH) aqueous solution
- Diethyl ether
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized water

Procedure:

- Dissolution of Diamine: Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot water (70-75°C).
- Preparation of Glyoxal Slurry: Prepare a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-sodium bisulfite adduct in 400 mL of water at 60°C.
- Condensation Reaction: Quickly add the hot 3,4-diaminotoluene solution to the glyoxal adduct slurry. Heat the reaction mixture at 60°C for 1 hour.
- Additional Reagent: Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction mixture.
- Workup:

- Cool the reaction mixture to room temperature and filter through a paper filter.
- Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.
- Extract the product with diethyl ether (4 x 400 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate by rotary evaporation to yield the crude product as a brown oil.
- Purification: Purify the crude product by vacuum distillation (boiling point 100-102°C at 10 mmHg) to obtain **6-Methylquinoxaline** as a light yellow oily product.[\[7\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Methylquinoxaline**.

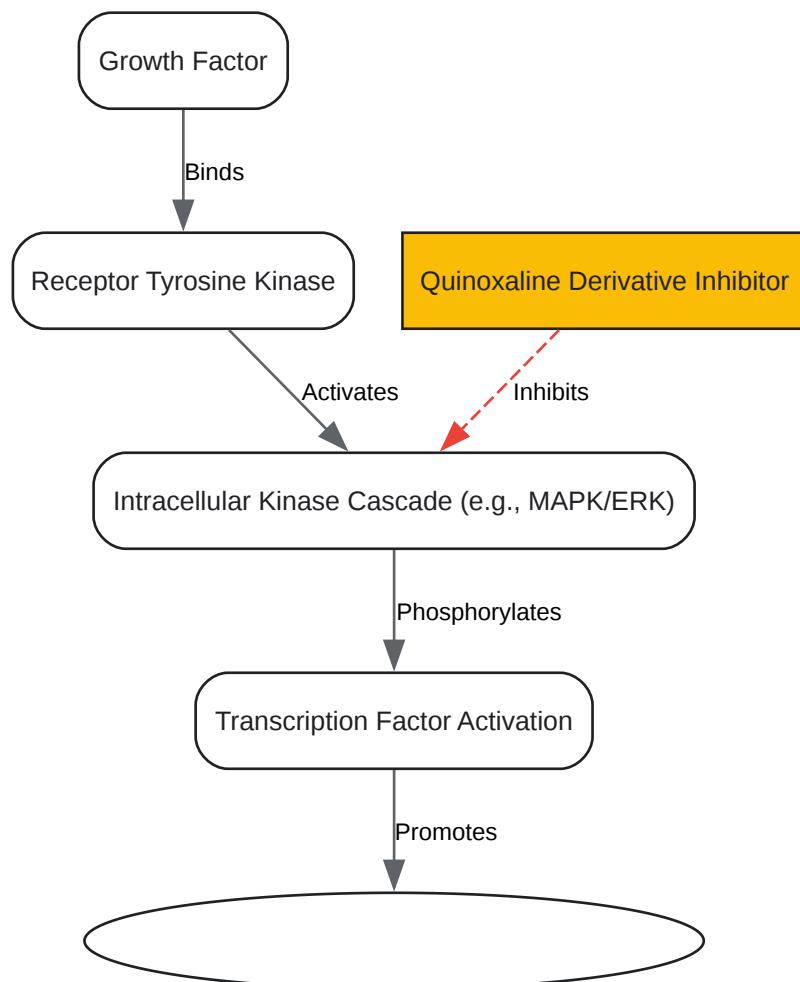
Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline core is a versatile scaffold for the development of novel therapeutic agents.[\[1\]](#) [\[2\]](#) Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities.

Role as a Synthetic Intermediate

6-Methylquinoxaline is a valuable starting material for the synthesis of more complex, biologically active molecules. For instance, it can be functionalized at the methyl group or on the aromatic rings to generate a library of derivatives for screening. A study by Li et al. (2018) demonstrated the use of **6-methylquinoxaline** in the synthesis of novel (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, which exhibited potent antifungal and antioxidant activities.[\[3\]](#)

Anticancer Activity


Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents.[\[8\]](#) They are known to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The substitution pattern on the quinoxaline ring significantly influences their anticancer potency.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[\[1\]](#) Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.

Generalized Kinase Inhibition Pathway

While a specific signaling pathway for **6-Methylquinoxaline** is not well-defined, its derivatives are known to target protein kinases involved in cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by quinoxaline-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Generalized kinase signaling pathway targeted by quinoxaline inhibitors.

Safety and Handling

6-Methylquinoxaline is considered hazardous and should be handled with appropriate safety precautions.[9]

Hazard Identification:

- Harmful if swallowed.[9]
- Causes skin irritation.[9]
- Causes serious eye irritation.[9]

- May cause respiratory irritation.[\[9\]](#)

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First-Aid Measures:

- After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
- After Skin Contact: Wash off with soap and plenty of water.
- After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

6-Methylquinoxaline is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the quinoxaline scaffold make it an invaluable building block for the development of novel therapeutic agents. While research into the specific biological activities of **6-Methylquinoxaline** itself is ongoing, the extensive literature on its derivatives highlights the immense potential of this compound in the discovery of new drugs for a variety of diseases, including cancer and infectious diseases. As with any chemical reagent, proper safety and handling procedures are paramount when working with **6-Methylquinoxaline** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Methylquinoxaline | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [6-Methylquinoxaline CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581460#6-methylquinoxaline-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1581460#6-methylquinoxaline-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com